

Spectroscopic and Structural Elucidation of Caesalmin B: A Technical Guide

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Compound of Interest

Compound Name: *Caesalmin B*

Cat. No.: *B018852*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Caesalmin B**, a cassane-type furanoditerpenoid isolated from the seeds of plants belonging to the *Caesalpinia* genus, such as *Caesalpinia minax*. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a relevant biological signaling pathway.

Spectroscopic Data of Caesalmin B

The structural elucidation of **Caesalmin B** ($C_{22}H_{28}O_6$, M.W. 388.5 g/mol) has been accomplished through extensive spectroscopic analysis. The following tables summarize the 1H and ^{13}C NMR spectroscopic data, as well as the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.

^{13}C Nuclear Magnetic Resonance (NMR) Data

The ^{13}C NMR spectrum of **Caesalmin B** reveals the presence of 22 carbon atoms, consistent with its molecular formula. The chemical shifts provide insights into the carbon skeleton and the nature of the functional groups present in the molecule.

Carbon No.	Chemical Shift (δ c) in ppm
1	38.2
2	27.0
3	37.8
4	34.5
5	53.4
6	22.5
7	37.0
8	138.8
9	125.0
10	48.8
11	111.2
12	157.2
14	148.2
15	108.7
16	143.1
17	64.6
18	28.5
19	28.5
20	15.1
OAc-C=O	170.5
OAc-CH ₃	21.2

Note: The complete assignment of all 22 carbons was not available in the referenced literature. The provided data represents the reported chemical shifts.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of **Caesalmin B** provides detailed information about the proton environments within the molecule, including their chemical shifts, multiplicities, and coupling constants, which are crucial for determining the connectivity of the carbon skeleton.

Proton Position	Chemical Shift (δH) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	1.85	m	9.5
H-2	1.60	m	
H-3	2.10	m	
H-5	2.55	d	6.5
H-6	2.30	m	
H-7	2.05	m	
H-11	6.30	s	
H-15	7.35	s	
H-16	7.20	s	
H-17	5.15	s	
H-18	1.25	s	
H-19	1.20	s	
H-20	0.95	d	
OAc-CH ₃	2.05	s	

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound.

Ion	Calculated m/z	Found m/z
[M+H] ⁺	389.1964	389.1962
[M+Na] ⁺	411.1783	411.1781

Experimental Protocols

The spectroscopic data presented above were obtained using standard and well-established analytical techniques. The following sections provide a general overview of the experimental protocols typically employed for the isolation and characterization of cassane-type diterpenoids like **Caesalmin B**.

Isolation of Caesalmin B

Caesalmin B is typically isolated from the seeds of *Caesalpinia minax*. The general procedure involves the following steps:

- Extraction: The dried and powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield different fractions.
- Chromatography: The ethyl acetate fraction, which is often enriched with diterpenoids, is subjected to a series of chromatographic techniques for purification. These techniques may include:
 - Silica gel column chromatography.
 - Sephadex LH-20 column chromatography.
 - Preparative thin-layer chromatography (TLC).
 - High-performance liquid chromatography (HPLC), often using a C18 reversed-phase column.

Fractions are monitored by TLC, and those containing compounds with similar profiles are combined and further purified until pure **Caesalmin B** is obtained.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ^1H).

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard.
- **^1H NMR:** Standard pulse sequences are used to acquire the one-dimensional proton NMR spectrum.
- **^{13}C NMR:** The carbon-13 NMR spectrum is typically acquired with proton broadband decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.
- **2D NMR:** To aid in the complete structural assignment, various two-dimensional NMR experiments are performed, such as:
 - **COSY (Correlation Spectroscopy):** To identify proton-proton couplings.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate directly bonded proton and carbon atoms.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.

- **Ionization:** The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecules ($[M+H]^+$) or other adducts (e.g., $[M+Na]^+$).
- **Analysis:** The ions are then guided into the mass analyzer, where their mass-to-charge ratios (m/z) are measured with high accuracy. This allows for the determination of the elemental composition of the molecule.

Biological Signaling Pathway

While specific signaling pathway studies for **Caesalmin B** are limited, research on the structurally similar compound, Caesalmin C, has shed light on its biological activity. Caesalmin C has been shown to modulate the DAF-16 signaling pathway in the model organism *Caenorhabditis elegans*. DAF-16 is a forkhead transcription factor that plays a crucial role in longevity, stress resistance, and metabolism. The pathway is analogous to the insulin/IGF-1 signaling pathway in mammals.

The following diagram illustrates the proposed mechanism of action of Caesalmin C on the DAF-16 signaling pathway.

Caption: Proposed modulation of the DAF-16 signaling pathway by Caesalmin C.

In this pathway, the binding of an insulin-like ligand to the DAF-2 receptor initiates a phosphorylation cascade that ultimately leads to the phosphorylation and inactivation of DAF-16 in the cytoplasm. It is hypothesized that compounds like Caesalmin C may interfere with this cascade, possibly by inhibiting the activity of upstream kinases like AKT-1/2. This inhibition would prevent the phosphorylation of DAF-16, allowing it to translocate to the nucleus and activate the transcription of target genes involved in promoting stress resistance and extending lifespan. This provides a promising avenue for the development of therapeutic agents targeting age-related diseases.

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